molecular formula C8H10N2 B1315361 (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine CAS No. 502612-54-6

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Cat. No. B1315361
CAS RN: 502612-54-6
M. Wt: 134.18 g/mol
InChI Key: VUJXLKVRHHCKDR-ZETCQYMHSA-N
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Description

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a mono-isotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” consists of a cyclopenta ring attached to a pyridin ring . The compound has two hydrogen bond acceptors and two hydrogen bond donors .


Physical And Chemical Properties Analysis

“(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine” has a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.1±0.3 cm3 and a polar surface area of 39 Å2 .

Scientific Research Applications

Pharmaceutical Synthesis and Antimicrobial Research

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is predominantly utilized in pharmaceutical research, particularly in the synthesis of fourth-generation Cefpirome, a cephalosporin antibiotic. This compound has shown a broad spectrum of applications ranging from acting as a bactericide and antimicrobial agent to its use in plant protection agents, synthetic resins, antioxidants, and plastics. The preparation methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route being highlighted for its high yield potential, suggesting a promising area for further development in pharmaceutical synthesis (Fu Chun, 2007).

Organic Synthesis and Chemical Studies

In the field of organic chemistry, the versatility of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is further demonstrated through its involvement in intramolecular inverse electron-demand [4+2] cycloadditions. This process is used to synthesize specific pyrimidines, with studies emphasizing the importance of solvent choice and the steric bulk of precursor molecules on yield outcomes. Such reactions underscore the compound's role in advancing synthetic methodologies and understanding reaction mechanisms (Morgan Donnard et al., 2017).

Heterocyclic Compound Synthesis

Further research into the synthesis of heterocyclic compounds, such as tetrahydroquinolines and pyrindines, incorporates (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine derivatives. These syntheses are achieved through multi-component reactions that offer insights into constructing complex molecular architectures. This aspect of research not only broadens the scope of this compound's application in creating novel heterocyclic structures but also contributes to the development of new pharmaceuticals and materials (Nasser A. M. Yehia et al., 2002).

Biological Activity and Anticancer Research

A novel aspect of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine research involves its potential biological activities, notably in anticancer studies. Certain derivatives have been explored for their cytotoxic effects against various cancer cell lines, presenting a foundation for future anticancer drug development. This highlights the compound's significance beyond mere chemical synthesis, venturing into critical healthcare applications (H. Behbehani et al., 2020).

properties

IUPAC Name

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXLKVRHHCKDR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477572
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

CAS RN

502612-54-6
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, DMSO) δ) 8.49, 7.79, 7.36, 4.65, 3.38, 3.01-2.90, 2.55, 1.93; (MS/CI) calcd for C8H10N2+H 135.2, found 135.2.
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Synthesis routes and methods II

Procedure details

5,6-Dihydro-[1]pyrindin-7-one O-methyl-oxime (4.1 g, 25.28 mmol) and Pd/C (150 mg) were mixed in TFA and then resulting reaction mixture was hydrogenated under 50 psi for 14 hours. Filtration via celite and concentration afforded the desired title amine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.89-2.02 (m, 1H), 2.46-2.58 (m, 1H), 2.89-3.01 (m, 2H), 4.62-4.73 (m, 1H), 7.30-7.37 (m, 1H), 7.77 (d, J=7.62 Hz, 1H), 8.35-8.50 (m, 3H).
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